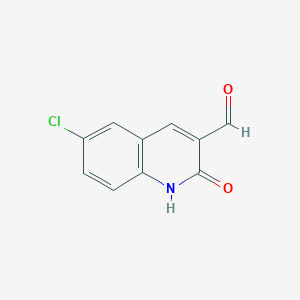

6-chloro-2-hydroxyquinoline-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2-oxo-1H-quinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-8-1-2-9-6(4-8)3-7(5-13)10(14)12-9/h1-5H,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBLORNUIUVMGAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C=C(C(=O)N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90501117 | |

| Record name | 6-Chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90501117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73568-44-2 | |

| Record name | 6-Chloro-1,2-dihydro-2-oxo-3-quinolinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73568-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90501117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 73568-44-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-chloro-2-hydroxyquinoline-3-carbaldehyde

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline nucleus, a bicyclic heterocycle comprising a benzene ring fused to a pyridine ring, represents a cornerstone in medicinal chemistry and drug discovery.[1] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] Within this versatile family of compounds, 6-chloro-2-hydroxyquinoline-3-carbaldehyde stands out as a pivotal intermediate. The presence of three distinct functional groups—a chloro substituent, a hydroxyl group (existing in tautomeric equilibrium with a quinolone), and a reactive carbaldehyde—renders it a highly valuable building block for the synthesis of more complex, biologically active molecules. This guide provides a comprehensive overview of a robust and widely adopted two-step synthetic pathway to this key intermediate, intended for researchers, scientists, and professionals in the field of drug development.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process:

-

Vilsmeier-Haack Cyclization: The initial step involves the synthesis of the precursor, 2,6-dichloroquinoline-3-carbaldehyde, from commercially available 4-chloroacetanilide. The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation and cyclization of electron-rich aromatic and heteroaromatic compounds.[3][4]

-

Hydrolysis: The subsequent step is the selective hydrolysis of the 2-chloro group of the precursor to a hydroxyl group, yielding the desired this compound. This transformation takes advantage of the greater reactivity of the chlorine atom at the 2-position of the quinoline ring.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 2,6-dichloroquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction

Mechanism and Rationale

The Vilsmeier-Haack reaction, in this context, is a one-pot cyclization and formylation process.[3] It proceeds through two main stages:

-

Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium salt, known as the Vilsmeier reagent.

-

Electrophilic Aromatic Substitution and Cyclization: The electron-rich aromatic ring of 4-chloroacetanilide attacks the Vilsmeier reagent. This is followed by an intramolecular cyclization and subsequent elimination to yield the stable 2,6-dichloroquinoline-3-carbaldehyde.

The choice of 4-chloroacetanilide as the starting material directly introduces the chloro-substituent at the desired 6-position of the resulting quinoline ring system.

Caption: Simplified mechanism of the Vilsmeier-Haack reaction for quinoline synthesis.

Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Chloroacetanilide | 169.61 | 10.0 g | 0.059 |

| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - |

| Phosphorus oxychloride (POCl₃) | 153.33 | 45 mL | 0.48 |

| Crushed Ice | - | 500 g | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Ethyl Acetate | - | For recrystallization | - |

Procedure:

-

Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube, add N,N-dimethylformamide (50 mL). Cool the flask to 0°C in an ice-salt bath.

-

Slowly add phosphorus oxychloride (45 mL, 0.48 mol) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained below 10°C.

-

After the addition is complete, stir the mixture at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Reaction with Acetanilide: Add 4-chloroacetanilide (10.0 g, 0.059 mol) portion-wise to the prepared Vilsmeier reagent.

-

Heat the reaction mixture to 80-90°C and maintain this temperature for 8-10 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature and carefully pour it onto 500 g of crushed ice with constant stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until a pH of 7-8 is reached. A solid precipitate will form.

-

Filter the crude product using a Büchner funnel and wash thoroughly with cold water.

-

Purification: Dry the crude product and recrystallize from ethyl acetate to yield pure 2,6-dichloroquinoline-3-carbaldehyde.[4]

Part 2: Hydrolysis of 2,6-dichloroquinoline-3-carbaldehyde

Mechanism and Rationale

The conversion of the 2-chloroquinoline precursor to the 2-hydroxyquinoline (which exists predominantly as the 2-quinolone tautomer) is achieved through nucleophilic aromatic substitution. The chlorine atom at the 2-position is activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent ring nitrogen.

Recent studies have demonstrated that formic acid can effectively promote the hydrolysis of 2-chloroquinolines to their corresponding quinolones under relatively mild conditions.[5][6] This method is advantageous as it avoids the use of strong acids or bases that might lead to side reactions. The proposed mechanism involves the protonation of the quinoline nitrogen, which further enhances the electrophilicity of the C2 carbon, followed by the nucleophilic attack of a water molecule (present in the formic acid) and subsequent elimination of HCl.

Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,6-Dichloroquinoline-3-carbaldehyde | 226.05 | 5.0 g | 0.022 |

| Formic Acid (88%) | 46.03 | 40 mL | - |

| Toluene | - | 50 mL | - |

| Water | - | For work-up | - |

| Ethyl Acetate | - | For extraction | - |

| Anhydrous Sodium Sulfate | - | For drying | - |

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dichloroquinoline-3-carbaldehyde (5.0 g, 0.022 mol) in toluene (50 mL).

-

Add formic acid (40 mL) to the solution.

-

Hydrolysis: Heat the reaction mixture to 80°C and stir for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing 100 mL of water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution to neutralize any remaining acid, and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Characterization of this compound

The structure of the final product can be confirmed by standard spectroscopic techniques.

Expected Spectroscopic Data:

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons on the quinoline ring system. The aldehyde proton should appear as a singlet at a downfield chemical shift (typically δ 9-11 ppm). A broad singlet corresponding to the N-H proton of the quinolone tautomer is also anticipated.

-

¹³C NMR: The spectrum should show the characteristic signal for the aldehyde carbonyl carbon (around δ 190 ppm) in addition to the signals for the aromatic carbons of the quinoline core.

-

IR Spectroscopy: The IR spectrum will likely exhibit a strong absorption band for the aldehyde carbonyl group (C=O) around 1670-1700 cm⁻¹. A broad absorption corresponding to the N-H stretch of the quinolone form may also be present.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₁₀H₆ClNO₂), which is 207.61 g/mol .

Conclusion

The synthetic route detailed in this guide, employing a Vilsmeier-Haack cyclization followed by a formic acid-promoted hydrolysis, provides a reliable and efficient method for the preparation of this compound. This versatile intermediate serves as a valuable starting point for the development of novel quinoline-based compounds with potential therapeutic applications. The provided protocols and mechanistic insights are intended to empower researchers in their efforts to synthesize and explore the chemical space of this important class of heterocyclic compounds.

References

-

Wang, M.-F., Wang, S., Luo, R., Ouyang, L., & Cheng, G.-J.-S. (2025). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. New Journal of Chemistry. Retrieved from [Link]

-

International Journal of Science and Research (IJSR). (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515. Retrieved from [Link]

-

Wang, M.-F., Wang, S., Luo, R., Ouyang, L., & Cheng, G.-J.-S. (2026). HCO2H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. ResearchGate. Retrieved from [Link]

-

Wang, M.-F., et al. (2025). Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. New Journal of Chemistry. Retrieved from [Link]

-

ResearchGate. (2022, January). Synthesis of 2-chloroquinoline-3-carbaldehydes and tetrazolo[1,5-a]quinoline-4-carbaldehydes. Retrieved from [Link]

-

FEMS Microbiology Letters. (1993). Transformation of 2-chloroquinoline to 2-chloro-cis-7,8-dihydro-7,8-dihydroxyquinoline by quinoline-grown resting cells of Pseudomonas putida 86. Retrieved from [Link]

-

ResearchGate. (2025, August 9). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. Retrieved from [Link]

-

RSC Advances. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Quinoline Derivatives in Modern Drug Discovery. Retrieved from [Link]

-

Semantic Scholar. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. Retrieved from [Link]

-

ResearchGate. (2025, August 5). An Efficient and Facile Synthesis of 2-Chloro-3-formyl Quinolines from Acetanilides in Micellar Media by Vilsmeier-Haack Cyclisation. Retrieved from [Link]

-

Indian Academy of Sciences. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Retrieved from [Link]

-

IndianJournals.com. (n.d.). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Retrieved from [Link]

-

International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. Retrieved from [Link]

-

International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. Retrieved from [Link]

Sources

- 1. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ijsr.net [ijsr.net]

- 5. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Vilsmeier-Haack Formylation of 6-Chloro-2-hydroxyquinoline: Mechanism, Protocol, and Applications

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis of 6-chloro-2-hydroxy-3-formylquinoline via the Vilsmeier-Haack reaction. The guide emphasizes the mechanistic rationale behind the synthetic strategy, offers a detailed experimental protocol, and explores the utility of the resulting product as a valuable intermediate in medicinal chemistry.

Strategic Overview: Synthesis via Cyclization

The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] Quinolines, as a class of compounds, are of immense interest in medicinal chemistry, forming the core scaffold of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][4][5]

A direct formylation of 6-chloro-2-hydroxyquinoline at the C-3 position might seem intuitive. However, from an experimental and mechanistic standpoint, a more robust and regioselective approach is the Vilsmeier-Haack cyclization of an appropriately substituted N-arylacetamide.[1][6] This strategy constructs the functionalized quinoline core in a single, efficient operation, providing superior control over the final product structure. This guide will focus on the synthesis of the target compound starting from N-(4-chlorophenyl)acetamide, a readily available precursor.

The Reaction Mechanism: A Stepwise Analysis

The overall transformation involves three critical stages: the formation of the electrophilic Vilsmeier reagent, the subsequent electrophilic attack and intramolecular cyclization of the acetanilide substrate, and a final hydrolysis to yield the desired product.

Part A: Formation of the Vilsmeier Reagent

The reaction is initiated by the activation of a tertiary amide, typically N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃). This forms a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[1][2][7][8] This step is highly exothermic and requires careful temperature control.

Part B: Electrophilic Substitution and Intramolecular Cyclization

The electron-rich aromatic ring of N-(4-chlorophenyl)acetamide attacks the Vilsmeier reagent. The reaction proceeds through a double formylation and subsequent intramolecular cyclization, which is facilitated by the acetamido group.[1] This cyclization cascade is what ultimately forms the quinoline ring system.

Part C: Hydrolysis to the Final Product

The reaction is quenched by pouring the mixture into ice-cold water. This accomplishes two crucial transformations:

-

Hydrolysis of the iminium intermediate at the C-3 position to the final formyl (aldehyde) group.

-

Hydrolysis of the 2-chloro substituent, introduced during the cyclization, to a 2-hydroxy group.

The final product, 6-chloro-2-hydroxy-3-formylquinoline, exists in tautomeric equilibrium with its more stable keto form, 6-chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde.[9][10][11]

Caption: Reaction mechanism for quinoline synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure synthesized from established methodologies.[6][12][13] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials

-

N-(4-chlorophenyl)acetamide

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Ice

-

Sodium bicarbonate (for neutralization)

-

Ethyl acetate (for recrystallization)

Workflow

Caption: General experimental workflow for synthesis.

Step-by-Step Procedure

-

Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice-salt bath to 0°C. With constant stirring, slowly add freshly distilled phosphorus oxychloride (POCl₃) dropwise, ensuring the internal temperature does not exceed 5°C.[6] The formation of the Vilsmeier reagent as a solid precipitate may be observed.[14]

-

Substrate Addition: Once the addition of POCl₃ is complete, add N-(4-chlorophenyl)acetamide portion-wise to the stirred mixture, maintaining the low temperature.

-

Reaction: After the substrate is fully added, remove the ice bath and heat the reaction mixture in an oil bath to 80-90°C. Maintain this temperature for 4-10 hours, monitoring the reaction's progress using Thin Layer Chromatography (TLC).[6][12]

-

Workup and Hydrolysis: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a large beaker containing crushed ice (~300-500g) with vigorous stirring.

-

Precipitation and Isolation: Neutralize the acidic aqueous mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. The crude product will precipitate as a solid. Allow the suspension to stir in the cold for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

-

Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent, such as ethyl acetate, to yield the final product as a crystalline solid.[6]

Data Summary and Characterization

The following table summarizes the key quantitative parameters and expected analytical data for the synthesis.

| Parameter | Details | Reference |

| Starting Material | N-(4-chlorophenyl)acetamide | [6] |

| Key Reagents | DMF, POCl₃ | [13] |

| Initial Temperature | 0 - 5°C (Reagent formation) | [6] |

| Reaction Temperature | 80 - 90°C (Cyclization) | [6][12] |

| Reaction Time | 4 - 10 hours | [6] |

| Product | 6-chloro-2-hydroxy-3-formylquinoline | |

| Expected Yield | 60-80% (Varies with conditions) | [12] |

| ¹H NMR (Aldehyde) | Singlet, δ ≈ 10.5 ppm | [9][15] |

| IR (Aldehyde C=O) | Strong absorption, ≈ 1690 cm⁻¹ | [9] |

| IR (Quinolone C=O) | Strong absorption, ≈ 1650 cm⁻¹ | [9] |

Field-Proven Insights and Self-Validating Protocols

-

Rationale for Cyclization: The primary advantage of the acetanilide cyclization route is its exceptional regioselectivity. Attempting to directly formylate 6-chloro-2-hydroxyquinoline could lead to a mixture of products or reaction at other positions. Building the ring system with the substituents pre-positioned on the starting materials ensures the desired isomer is the major product.[6]

-

Criticality of Temperature Control: The reaction between DMF and POCl₃ is highly exothermic. Maintaining a low temperature (0-5°C) during the formation of the Vilsmeier reagent is paramount for safety and to prevent degradation of the reagent, which could lead to lower yields and side product formation.[6][14]

-

Anhydrous Conditions: The Vilsmeier reagent and POCl₃ are sensitive to moisture. Ensuring anhydrous conditions until the final hydrolysis step is crucial for the reaction's success.

-

pH Control During Workup: The pH of the aqueous mixture during workup is a critical parameter. The hydrolysis of the intermediate iminium salt to the aldehyde and the precipitation of the final phenolic product are highly dependent on achieving a neutral to slightly basic pH.[6]

Applications in Drug Discovery and Development

The product, 6-chloro-2-hydroxy-3-formylquinoline, is not typically an end-product but rather a highly versatile synthetic intermediate.[1][6] The three functional handles—the chloro group, the formyl group, and the quinolone core—offer multiple avenues for further chemical modification.

-

Formyl Group Transformations: The aldehyde is a gateway to a vast array of functionalities. It can undergo condensation reactions with various nucleophiles to form Schiff bases, which can then be cyclized to create novel heterocyclic systems like azetidinones and thiazolidinones.[10][11] It can also be oxidized to a carboxylic acid or reduced to an alcohol.

-

Nucleophilic Substitution: The 2-hydroxy group (in its 2-oxo tautomeric form) can be re-chlorinated or otherwise modified. The 6-chloro substituent can also participate in nucleophilic aromatic substitution reactions under specific conditions.

-

Scaffold for Biologically Active Molecules: This intermediate serves as a foundational building block for synthesizing more complex fused heterocyclic systems, such as pyrazolopyrano-quinolinyl-pyrimidines and pyrazolo[3,4-b]quinolines, which have been investigated for various pharmacological activities.[11] The quinoline scaffold itself is a well-established pharmacophore, and derivatives are constantly being explored for novel therapeutic applications.[4][5]

References

- Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation - SciSpace. (n.d.). SciSpace.

- Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis. (n.d.). BenchChem.

- Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities | Request PDF. (2001). ResearchGate.

- Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7.

- Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. (2021). International Journal of Chemical Studies.

- Vilsmeier-Haack Reaction. (n.d.). J&K Scientific LLC.

- Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps.

- Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal.

- Vilsmeier-Haack Formylation of 6-Chloroquinoline Derivatives: Application Notes and Protocols. (n.d.). BenchChem.

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.

- Vilsmeier Reagent. (n.d.). Enamine.

- Managing precipitate formation in Vilsmeier reagent preparation. (n.d.). BenchChem.

- Vilsmeier-Haack Reaction. (n.d.). NROChemistry.

- Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. (2013). Journal of Education and Science.

- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Advances.

- The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. (2014). International Journal of Science and Research (IJSR).

- Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline. (2023). DergiPark.

- Kumar, D. K., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071–1076.

- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Advances.

- Experimental and DFT-based investigation of structural, spectroscopic, and electronic features of 6-Chloroquinoline | Request PDF. (2023). ResearchGate.

- Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. (2013). ResearchGate.

- The Discovery and History of 6-Chloroquinoline: An In-depth Technical Guide. (n.d.). BenchChem.

- (PDF) 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. (2016). ResearchGate.

- (PDF) Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. (2024). ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 12. chemijournal.com [chemijournal.com]

- 13. ijsr.net [ijsr.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

A Senior Application Scientist's Technical Guide to 6-Chloro-2-hydroxyquinoline-3-carbaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Overview

6-Chloro-2-hydroxyquinoline-3-carbaldehyde is a highly functionalized heterocyclic compound that serves as a pivotal intermediate in synthetic organic and medicinal chemistry. Its strategic importance lies in the versatile reactivity endowed by its three principal functional groups: a reactive carbaldehyde, a nucleophilically displaceable chlorine atom, and a quinolinone core. This guide provides an in-depth exploration of its chemical properties, a validated synthesis protocol, reactivity profile, and its applications as a precursor to novel chemical entities.

A crucial aspect of this molecule's chemistry is its existence in a tautomeric equilibrium between the 2-hydroxyquinoline (enol) form and the more stable 6-chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (amide/lactam) form. Throughout this guide, while the common name "2-hydroxyquinoline" is used, it is understood that the compound predominantly exists and reacts as its 2-oxo tautomer. This tautomerism governs the molecule's reactivity and spectroscopic characteristics.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are summarized below. Understanding these characteristics is the first step in its effective application in a research setting.

| Property | Value | Source |

| CAS Number | 73568-44-2 | |

| Molecular Formula | C₁₀H₆ClNO₂ | |

| Molecular Weight | 207.61 g/mol | |

| Appearance | Solid | |

| SMILES | Oc1nc2ccc(Cl)cc2cc1C=O | |

| InChI Key | CBLORNUIUVMGAS-UHFFFAOYSA-N |

Spectroscopic Signature Analysis

While a dedicated spectrum for this exact compound is not publicly available, analysis of its functional groups and data from closely related analogues allows for a reliable prediction of its key spectroscopic features.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core. A characteristic downfield singlet between δ 9-11 ppm, corresponding to the aldehyde proton (-CHO), is the most telling feature[1]. The N-H proton of the dominant 2-oxo tautomer would likely appear as a broad singlet at a very downfield shift.

-

¹³C NMR: The carbon spectrum will be characterized by a signal for the aldehyde carbonyl carbon at approximately δ 190 ppm. The C2 carbon, bonded to both oxygen and nitrogen, will also have a characteristic shift in the δ 160 ppm region.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence for the key functional groups. A strong absorption band around 1680-1715 cm⁻¹ would correspond to the C=O stretch of the aldehyde[1]. Another strong band for the amide C=O of the 2-oxo tautomer would be expected around 1650-1670 cm⁻¹. The N-H stretch would appear as a broad band in the 3100-3300 cm⁻¹ region. Two weaker bands for the aldehyde C-H stretch are anticipated around 2720 and 2820 cm⁻¹[1].

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak (M⁺) at m/z 207, along with an isotopic peak (M+2) at m/z 209 with approximately one-third the intensity, which is indicative of the presence of a single chlorine atom.

Synthesis via Vilsmeier-Haack Formylation

The most reliable and widely documented method for synthesizing 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction[1][2][3]. This reaction is a powerful tool for formylating electron-rich aromatic and heteroaromatic systems[4][5].

Mechanistic Rationale

The Vilsmeier-Haack reaction proceeds through two main stages:

-

Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent[4].

-

Electrophilic Attack and Cyclization: The synthesis of the target quinoline core involves the reaction of this reagent with a suitable precursor, typically a substituted acetanilide. The Vilsmeier reagent facilitates a cyclization and formylation sequence to build the final heterocyclic system in a regioselective manner[2]. Subsequent hydrolysis of the resulting iminium intermediate yields the final aldehyde product.

Detailed Experimental Protocol

This protocol describes the synthesis of a 6-substituted-2-chloroquinoline-3-carbaldehyde from a corresponding substituted acetanilide, a common strategy for this molecular class[1][2].

Materials:

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Substituted Acetanilide (e.g., 4-chloroacetanilide as the precursor)

-

Ice, deionized water

-

Ethyl acetate (for recrystallization)

Procedure:

-

Vilsmeier Reagent Preparation: In a three-necked flask equipped with a stirrer, dropping funnel, and condenser under an inert atmosphere, cool anhydrous DMF (3-5 equivalents) to 0-5°C using an ice-salt bath[2].

-

Slowly add freshly distilled POCl₃ (5-12 equivalents) dropwise to the cooled DMF, ensuring the temperature is maintained below 5°C. Stir for 30 minutes at this temperature to ensure complete formation of the Vilsmeier reagent[2].

-

Substrate Addition: Add the precursor, 4-chloroacetanilide (1 equivalent), portion-wise to the reaction mixture, maintaining the low temperature.

-

Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to 80-90°C. Maintain this temperature for 4-10 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC)[2].

-

Work-up and Isolation: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and water (approx. 300 mL) with vigorous stirring[1].

-

Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7. This step is critical for the precipitation of the product[2].

-

Stir the resulting suspension in the ice bath for 30-60 minutes to ensure complete precipitation.

-

Purification: Collect the crude solid product by vacuum filtration and wash it thoroughly with cold water.

-

Dry the crude product completely. Further purification can be achieved by recrystallization from a suitable solvent, such as ethyl acetate, to yield the final product[1][2].

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis and purification process.

Caption: Vilsmeier-Haack synthesis and purification workflow.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from its multiple reactive centers, which can be addressed with high selectivity. It is a key building block for constructing more complex fused or substituted heterocyclic systems[6][7].

-

Reactions at the Aldehyde Group: The aldehyde is a versatile handle for chain extension and functionalization. It readily undergoes condensation reactions with amines to form Schiff bases, with active methylene compounds in Knoevenagel condensations, and with hydrazines or semicarbazides to form hydrazones and semicarbazones, respectively. These derivatives are often investigated for their biological activities[8][9].

-

Nucleophilic Substitution at the C2-Position: The chlorine atom at the C2 position is activated towards nucleophilic aromatic substitution (SNAr). This allows for its displacement by a wide range of nucleophiles, including amines, thiols, and alkoxides. This reaction is fundamental for creating libraries of 2-substituted-quinoline derivatives for structure-activity relationship (SAR) studies in drug discovery[7][10].

Reactivity Map

The following diagram illustrates the primary pathways for the synthetic transformation of this molecule.

Caption: Key reactive sites and synthetic transformations.

Applications in Research and Drug Development

The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs[11]. Its derivatives exhibit a vast spectrum of biological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory properties[7][12].

This compound serves as an excellent starting point for accessing novel quinoline-based therapeutic agents. The chlorine atom at position 6 can significantly influence the electronic properties and lipophilicity of the final molecule, often enhancing biological activity[11]. Researchers have utilized this intermediate to synthesize novel hybrid molecules, such as quinoline-benzimidazole and quinoline-dihydropyrimidine systems, which have shown promising antimicrobial and other pharmacological activities[8][9].

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H319: Causes serious eye irritation.

-

-

Precautionary Statements:

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. It is classified as a combustible solid (Storage Class 11).

Always consult the full Safety Data Sheet (SDS) before handling this compound and use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

-

International Journal of Science and Research (IJSR). (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

ResearchGate. (2024). Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

PharmaTutor. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

-

MDPI. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Pharmaceuticals, 17(5), 580. Retrieved from [Link]

-

Al-Ostath, A., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(23), 7335. Retrieved from [Link]

-

Tekale, A. S., Shaikh, S. A. L., & Tirpude, H. A. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. International Journal of Chemical Studies, 4(6), 95-98. Retrieved from [Link]

-

Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484-8515. Retrieved from [Link]

-

MDPI. (2021). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 26(11), 3236. Retrieved from [Link]

-

Chemchart. (n.d.). 2-hydroxyquinoline-3-carbaldehyde (91301-03-0). Retrieved from [Link]

-

ResearchGate. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. Retrieved from [Link]

-

Kumar, D., et al. (2013). Synthesis, characterization and biological evaluation of dihydropyrimidine derivatives. Arabian Journal of Chemistry, 10, S2232-S2239. Retrieved from [Link]

Sources

- 1. ijsr.net [ijsr.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ijpcbs.com [ijpcbs.com]

- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, characterization and biological evaluation of dihydropyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemijournal.com [chemijournal.com]

- 11. mdpi.com [mdpi.com]

- 12. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Blueprint: A Guide to the ¹H and ¹³C NMR of 6-Chloro-2-hydroxyquinoline-3-carbaldehyde

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 6-chloro-2-hydroxyquinoline-3-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the compound's spectroscopic signature, grounded in fundamental principles and supported by comparative data from closely related analogues.

Introduction: The Significance of Substituted Quinolines

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals, including antimalarial and antibacterial agents. The biological activity of these compounds is profoundly influenced by their substitution patterns, making unambiguous structural elucidation a critical step in their development and synthesis. This compound, with its reactive aldehyde group and specific substitution on the quinoline ring, is a valuable intermediate for the synthesis of more complex heterocyclic systems. Accurate and detailed NMR data is paramount for its characterization and for ensuring the integrity of subsequent synthetic transformations.

¹H NMR Spectral Analysis of this compound

Key Predicted Resonances and Their Rationale:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale and Comparative Insights |

| CHO | ~10.5 | Singlet (s) | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. This results in a characteristic downfield singlet. For comparison, the aldehyde proton in 2-chloro-6-hydroxyquinoline-3-carbaldehyde appears at 10.57 ppm.[1] |

| H-4 | ~8.7 | Singlet (s) | This proton is situated peri to the aldehyde group and is significantly deshielded by its anisotropic effect. Its chemical shift is expected to be far downfield. In the 2-chloro-6-hydroxy isomer, H-4 resonates at 8.68 ppm.[1] |

| OH | Broad singlet | Broad Singlet (br s) | The hydroxyl proton signal is often broad due to chemical exchange and its chemical shift can vary with concentration and solvent. |

| H-5 | ~7.8 | Doublet (d) | The presence of the chloro group at C-6 will deshield the adjacent H-5 proton. |

| H-7 | ~7.6 | Doublet of doublets (dd) | This proton will be coupled to both H-5 and H-8, resulting in a doublet of doublets. |

| H-8 | ~8.0 | Doublet (d) | This proton is adjacent to the nitrogen-containing ring and will experience deshielding effects. |

Understanding Substituent Effects:

The electronic properties of the substituents play a crucial role in determining the chemical shifts of the aromatic protons.[2][3] The chlorine atom at the C-6 position is an electron-withdrawing group, which will generally deshield the protons on the carbocyclic ring (H-5, H-7, and H-8). The hydroxyl group at the C-2 position is an electron-donating group, which will have a more pronounced effect on the heterocyclic ring, influencing the chemical shift of H-4.

¹³C NMR Spectral Analysis of this compound

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. The predicted chemical shifts for this compound are based on the analysis of similar quinoline derivatives and established substituent effects.

Key Predicted Resonances and Their Rationale:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Insights |

| C=O (Aldehyde) | ~190 | The carbonyl carbon of the aldehyde group is highly deshielded and typically resonates in this downfield region. |

| C-2 | ~160 | The carbon bearing the hydroxyl group will be significantly deshielded. |

| C-8a | ~148 | This quaternary carbon is adjacent to the nitrogen atom and part of the fused ring system. |

| C-4 | ~140 | This carbon is deshielded by the adjacent aldehyde group and the nitrogen atom. |

| C-4a | ~138 | A quaternary carbon at the fusion of the two rings. |

| C-6 | ~130 | The carbon atom directly attached to the chlorine atom will be deshielded. |

| C-5 | ~128 | |

| C-7 | ~125 | |

| C-8 | ~120 | |

| C-3 | ~118 | This carbon is part of the double bond and is influenced by the adjacent aldehyde group. |

Experimental Protocol for NMR Spectroscopy

The following is a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for quinoline derivatives.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for compounds with hydroxyl groups to observe the OH proton signal.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

2. NMR Data Acquisition:

-

Spectra should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[4]

-

For ¹H NMR, a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio should be employed.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain singlets for each unique carbon atom. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.[5]

-

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be invaluable for unambiguous assignment of proton and carbon signals, respectively.[6][7]

Visualizing the Synthetic Pathway

The synthesis of substituted 2-chloroquinoline-3-carbaldehydes is often achieved through the Vilsmeier-Haack reaction.[1][8][9] This reaction involves the formylation of an appropriate acetanilide derivative.

Caption: Vilsmeier-Haack synthesis of the target compound.

Logical Workflow for Spectral Assignment

The process of assigning the NMR signals involves a systematic approach, integrating different types of NMR data.

Caption: Workflow for NMR spectral assignment.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR data is indispensable for the structural verification of this compound. By leveraging data from closely related analogs and applying fundamental NMR principles, a reliable and detailed spectral assignment can be achieved. This guide provides the necessary framework for researchers to confidently identify and characterize this important synthetic intermediate, ensuring the quality and integrity of their scientific endeavors.

References

-

The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR). Available at: [Link]

-

Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI. Available at: [Link]

-

A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. The Royal Society of Chemistry. Available at: [Link]

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Available at: [Link]

-

Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies. Available at: [Link]

-

CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. Available at: [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals. Available at: [Link]

-

Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. Synfacts. Available at: [Link]

-

Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. PMC. Available at: [Link]

-

Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ResearchGate. Available at: [Link]

-

Figure S11. 1 H NMR spectrum of 3f . ResearchGate. Available at: [Link]

-

13C DEPT NMR 1D Spectrum. Utah Chemistry. Available at: [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. EPFL. Available at: [Link]

-

Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. ResearchGate. Available at: [Link]

Sources

- 1. ijsr.net [ijsr.net]

- 2. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives | MDPI [mdpi.com]

- 3. repository.uncw.edu [repository.uncw.edu]

- 4. rsc.org [rsc.org]

- 5. chemistry.utah.edu [chemistry.utah.edu]

- 6. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemijournal.com [chemijournal.com]

An In-Depth Technical Guide to the Crystal Structure of 6-chloro-2-hydroxyquinoline-3-carbaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline derivatives form the backbone of numerous pharmacologically active compounds, driving a continuous quest for novel structural and functional variants. This guide provides a comprehensive examination of the synthesis, spectroscopic characterization, and critically, the crystal structure of 6-chloro-2-hydroxyquinoline-3-carbaldehyde and its derivatives. We delve into the foundational Vilsmeier-Haack synthesis of the key precursor, 6-chloro-2-chloroquinoline-3-carbaldehyde, and its subsequent transformation. A pivotal aspect of this analysis is the exploration of the keto-enol tautomerism inherent to the 2-hydroxyquinoline scaffold, which dictates its solid-state architecture. While a definitive crystal structure for the title compound is not publicly available, this guide leverages crystallographic data from the closely related 2-chloro precursor and established principles of supramolecular chemistry in quinolone systems to build a robust, predictive model of its crystal packing and intermolecular interactions. This work aims to provide researchers with the foundational knowledge and detailed experimental protocols necessary to advance the study and application of this important class of molecules.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a vast spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties. The substituent pattern on the quinoline core is a key determinant of its pharmacological profile, influencing factors such as target binding, solubility, and metabolic stability. The title compound, this compound, incorporates several key features: a chloro substituent at the 6-position, which can modulate electronic properties and provide a site for further functionalization; a versatile carbaldehyde group at the 3-position, ideal for derivatization into Schiff bases, hydrazones, and other functionalities; and a 2-hydroxy group, which introduces the fascinating element of tautomerism.

A critical feature of 2-hydroxyquinolines is their existence in a tautomeric equilibrium with the corresponding 2-quinolone (2(1H)-quinolinone) form. This equilibrium is highly sensitive to the molecule's environment, but in the solid state, the keto (quinolone) form is often thermodynamically favored due to its ability to form stable, hydrogen-bonded dimers. Understanding this tautomerism is essential for predicting the three-dimensional structure and intermolecular interactions, which in turn govern the physicochemical properties and biological activity of these compounds.

Synthetic Pathways and Key Intermediates

The primary route to this compound derivatives begins with the synthesis of a key precursor, 6-chloro-2-chloroquinoline-3-carbaldehyde, via the Vilsmeier-Haack reaction. This is followed by hydrolysis to replace the 2-chloro group with a hydroxyl group.

Vilsmeier-Haack Cyclization: Crafting the Quinoline Core

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. In the context of quinoline synthesis, it facilitates a one-pot chlorination, formylation, and cyclization of substituted acetanilides. The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium ion, from a mixture of a substituted amide like N,N-dimethylformamide (DMF) and a chlorinating agent, typically phosphorus oxychloride (POCl₃).

The general mechanism involves the electrophilic attack of the Vilsmeier reagent on the activated aromatic ring of the acetanilide, leading to the formation of an iminium salt intermediate, which upon intramolecular cyclization and subsequent hydrolysis, yields the 2-chloroquinoline-3-carbaldehyde derivative.

Diagram: Vilsmeier-Haack Synthesis of 2,6-dichloroquinoline-3-carbaldehyde

Caption: Vilsmeier-Haack reaction pathway for quinoline synthesis.

Hydrolysis: From 2-Chloro to 2-Hydroxy

The 2-chloro substituent on the quinoline ring is susceptible to nucleophilic substitution. Acid-catalyzed hydrolysis provides a straightforward method to convert 2-chloroquinoline derivatives into their 2-hydroxy (or 2-quinolone) counterparts. This transformation is crucial for accessing the target scaffold and introducing the potential for strong hydrogen bonding in the crystal lattice.

Spectroscopic and Analytical Characterization

The structural elucidation of this compound and its precursors relies on a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying key functional groups. For the 2-chloro precursor, a strong carbonyl (C=O) stretching band is expected around 1690 cm⁻¹. For the 2-hydroxy/2-oxo tautomer, the position of the carbonyl stretch can provide insight into the dominant form. In the 2-quinolone (keto) form, the amide C=O stretch typically appears in the range of 1650-1670 cm⁻¹. The presence of a broad O-H or N-H stretching band in the region of 3000-3400 cm⁻¹ is also indicative of the hydroxy/amide functionality and hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the proton environment. The aldehyde proton typically appears as a singlet in the downfield region (δ 9-11 ppm). The aromatic protons will exhibit a splitting pattern consistent with the substitution on the quinoline ring. In the case of the 2-hydroxy/2-oxo tautomer, a broad singlet corresponding to the N-H proton of the quinolone form may be observed, often in the range of δ 11-13 ppm.

¹³C NMR spectroscopy complements the proton data, with the aldehyde carbon resonating around 190 ppm and the carbonyl carbon of the quinolone form appearing in the 160-165 ppm range.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For chlorine-containing compounds, the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be observed in the molecular ion peak, providing definitive evidence of the presence of a chlorine atom.

| Compound | Technique | Key Expected Signals |

| 6-chloro-2-chloroquinoline-3-carbaldehyde | IR (KBr, cm⁻¹) | ~1690 (C=O stretch), ~1600-1450 (Aromatic C=C) |

| ¹H NMR (CDCl₃, ppm) | ~10.5 (s, 1H, CHO), 7.5-8.8 (m, Ar-H) | |

| MS (EI) | M⁺/M⁺+2 peaks corresponding to C₁₀H₅Cl₂NO | |

| This compound | IR (KBr, cm⁻¹) | ~3400-3000 (br, N-H/O-H), ~1660 (Amide C=O) |

| (2-quinolone form) | ¹H NMR (DMSO-d₆, ppm) | ~12.0 (br s, 1H, N-H), ~10.0 (s, 1H, CHO), 7.2-8.5 (m, Ar-H) |

| MS (EI) | M⁺/M⁺+2 peaks corresponding to C₁₀H₆ClNO₂ |

Crystal Structure Analysis

Single-crystal X-ray diffraction provides unambiguous proof of structure and reveals the intricate details of molecular packing and intermolecular interactions in the solid state.[1]

Crystal Structure of the Precursor: 2-chloroquinoline-3-carbaldehyde

While the crystal structure of the 6-chloro derivative is not available, the crystal structure of the parent 2-chloroquinoline-3-carbaldehyde has been reported and serves as an excellent model.

Crystallographic Data for 2-chloroquinoline-3-carbaldehyde

| Parameter | Value |

| Chemical Formula | C₁₀H₆ClNO |

| Molecular Weight | 191.61 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.8784 (9) |

| b (Å) | 3.9235 (3) |

| c (Å) | 18.1375 (12) |

| β (°) | 101.365 (4) |

| Volume (ų) | 828.72 (10) |

| Z | 4 |

The molecule is nearly planar, with the quinolinyl fused ring system being essentially flat. The crystal packing is stabilized by a network of weak intermolecular interactions, including C-H···N hydrogen bonds, C-H···π interactions, and π-π stacking interactions.[2] The absence of strong hydrogen bond donors results in a packing arrangement dominated by these weaker forces.

Predicted Crystal Structure of this compound

Upon hydrolysis of the 2-chloro group to a 2-hydroxy group, the molecule will exist predominantly in its 2-quinolone tautomeric form in the solid state. This introduces a strong hydrogen bond donor (N-H) and a strong hydrogen bond acceptor (the amide C=O), which will dominate the crystal packing.

It is highly probable that the 2-quinolone molecules will form centrosymmetric dimers through strong N-H···O hydrogen bonds between the amide groups of two adjacent molecules. This is a very common and stable supramolecular synthon in the crystal structures of 2-quinolones.[3]

Diagram: Predicted Hydrogen Bonding and π-π Stacking

Caption: Predicted supramolecular interactions in the crystal structure.

These hydrogen-bonded dimers will then likely pack in a layered fashion, with π-π stacking interactions between the aromatic quinoline rings of adjacent dimers providing further stabilization to the crystal lattice.[4] The presence of the chloro substituent at the 6-position may also introduce weak C-H···Cl or Cl···Cl interactions, further influencing the overall packing arrangement. The interplay of these strong hydrogen bonds and weaker π-stacking and halogen interactions will ultimately define the three-dimensional architecture of the crystal.

Experimental Protocols

Synthesis of 6-chloro-2-chloroquinoline-3-carbaldehyde

-

Materials: 4-chloroacetanilide, N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃), crushed ice, ethyl acetate.

-

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a reflux condenser, cool DMF (0.15 mol) to 0 °C in an ice bath.

-

Slowly add POCl₃ (0.35 mol) dropwise with constant stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, add 4-chloroacetanilide (0.05 mol) portion-wise to the reaction mixture.

-

Heat the mixture at 75-80 °C for 8-10 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice with vigorous stirring.

-

A precipitate will form. Filter the solid, wash thoroughly with cold water, and dry under vacuum.

-

Recrystallize the crude product from ethyl acetate to obtain pure 6-chloro-2-chloroquinoline-3-carbaldehyde.[5][6]

-

Synthesis of this compound

-

Materials: 6-chloro-2-chloroquinoline-3-carbaldehyde, hydrochloric acid (e.g., 4M), ethanol.

-

Procedure:

-

Dissolve 6-chloro-2-chloroquinoline-3-carbaldehyde in a suitable solvent such as ethanol.

-

Add aqueous hydrochloric acid and heat the mixture to reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).

-

The product will precipitate out of the solution. Filter the solid, wash with water, and dry.

-

Recrystallization from a suitable solvent (e.g., ethanol or DMF/water) will yield the pure product.

-

Single Crystal Growth

-

Technique: Slow evaporation is a common and effective method for growing single crystals suitable for X-ray diffraction.

-

Procedure:

-

Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., DMF, ethanol, chloroform/hexane) at a slightly elevated temperature to ensure complete dissolution.

-

Filter the hot solution to remove any particulate matter.

-

Transfer the clear solution to a clean vial, cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment at a constant temperature.

-

Over a period of several days to weeks, as the solvent slowly evaporates, crystals may form.

-

Conclusion and Future Directions

The synthesis of this compound and its derivatives is well-established, proceeding through the versatile Vilsmeier-Haack reaction followed by hydrolysis. While the definitive crystal structure of the title compound remains to be determined experimentally, a robust predictive model can be constructed based on the known crystal structure of its 2-chloro precursor and the well-documented tendency of 2-quinolones to form strong hydrogen-bonded dimers. This guide provides a solid foundation for researchers, offering detailed synthetic and analytical protocols.

The definitive elucidation of the crystal structure of this compound through single-crystal X-ray diffraction is a critical next step. This would validate the predicted packing model and provide precise details on the interplay of N-H···O hydrogen bonding, π-π stacking, and potential halogen interactions. Such data would be invaluable for computational studies, such as molecular docking, and for establishing clear structure-activity relationships, ultimately accelerating the development of novel quinoline-based therapeutics.

References

-

International Journal of Science and Research (IJSR). (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. Retrieved from [Link]

- Khan, F. N., et al. (2009). 2-Chloro-6-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2710.

- International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. International Journal of Chemical Studies, 4(6), 95-98.

- MDPI. (2022). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Pharmaceuticals, 15(x), x.

-

MDPI. (n.d.). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Retrieved from [Link]

- Royal Society of Chemistry. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484-8515.

-

ResearchGate. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. Retrieved from [Link]

-

ResearchGate. (n.d.). The stacking π-π interaction of pairs of the quinoline rings. Retrieved from [Link]

- Royal Society of Chemistry. (2013). A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. RSC Advances, 3(42), 19303-19313.

- MDPI. (n.d.).

-

ACS Publications. (n.d.). Ruthenium-Catalyzed Solvent-Controlled Chemoselective Asymmetric Hydrogenation of 2,8′-Bisquinoline Derivatives. Organic Letters. Retrieved from [Link]

-

ChemRxiv. (n.d.). A Thermochemical Computational Study on Hydroxyquinolines and their Azulene Analogues. Retrieved from [Link]

- PMC. (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. Molecules, 25(22), 5488.

-

ResearchGate. (n.d.). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). Retrieved from [Link]

-

MDPI. (n.d.). Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. Retrieved from [Link]

Sources

Tautomeric Landscape of 6-Chloro-2-hydroxyquinoline-3-carbaldehyde: A Technical Guide for Drug Development Professionals

Abstract

The quinoline scaffold remains a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities. The tautomeric nature of substituted hydroxyquinolines is a critical, yet often nuanced, parameter that dictates a molecule's physicochemical properties, target engagement, and ultimately its therapeutic efficacy and safety profile. This technical guide provides an in-depth exploration of the tautomerism in 6-chloro-2-hydroxyquinoline-3-carbaldehyde, a compound of interest in drug discovery. While direct experimental data on this specific molecule is not extensively available, this guide synthesizes established principles of quinoline chemistry, the predictable electronic effects of its substituents, and robust analytical methodologies to construct a comprehensive understanding of its tautomeric behavior. We will delve into the anticipated tautomeric equilibria, the analytical workflows for their characterization, and the profound implications for drug development.

Introduction: The Significance of Tautomerism in Drug Discovery

Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton. This dynamic equilibrium can have a profound impact on a drug candidate's properties, including its solubility, lipophilicity, pKa, and hydrogen bonding capabilities.[1] Consequently, different tautomers can exhibit varied pharmacokinetic and pharmacodynamic profiles. For drug development professionals, a thorough understanding and characterization of the dominant tautomeric forms of a lead compound are paramount for establishing structure-activity relationships (SAR), ensuring consistent biological activity, and meeting regulatory requirements. The 2-hydroxyquinoline system is a classic example of lactam-lactim tautomerism, where the equilibrium between the keto (2-quinolone) and enol (2-hydroxyquinoline) forms is highly sensitive to electronic and environmental factors.[2]

Tautomeric Possibilities in this compound

The primary tautomeric equilibrium for this compound involves the interconversion between the enol-imine (hydroxyquinoline) and the keto-enamine (quinolone) forms. Additionally, the presence of the aldehyde group introduces the possibility of further tautomerism, such as the formation of an enol at the aldehyde position, although this is generally less favored.

Caption: Primary tautomeric equilibrium in this compound.

Based on extensive studies of 2-hydroxyquinoline and its derivatives, the equilibrium overwhelmingly favors the keto (2-quinolone) form.[2] This preference is attributed to the greater thermodynamic stability of the cyclic amide in the keto form compared to the aromatic enol form.

The Influence of Substituents: A Predictive Analysis

The electronic properties of the chloro and carbaldehyde substituents are expected to further influence the position of the tautomeric equilibrium.

-

6-Chloro Substituent: The chlorine atom at the 6-position is an electron-withdrawing group through induction, but a weak deactivator due to resonance. Its primary effect on the tautomeric equilibrium is to increase the acidity of the N-H proton in the keto form, thereby slightly favoring the enol form compared to the unsubstituted 2-quinolone. However, this effect is generally not strong enough to overcome the inherent stability of the keto tautomer.

-

3-Carbaldehyde Substituent: The aldehyde group at the 3-position is a strong electron-withdrawing group. This will significantly increase the acidity of the N-H proton in the keto form, potentially shifting the equilibrium more towards the enol form than the chloro substituent alone. Electron-withdrawing groups are known to stabilize the enolate anion, which can favor the enol tautomer.[3]

Despite these electronic influences, the inherent stability of the 2-quinolone scaffold suggests that the keto-enamine tautomer (6-chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde) will remain the predominant form in most solvents.

Experimental Characterization of Tautomeric Equilibrium

A multi-pronged analytical approach is essential for the unambiguous characterization of the tautomeric equilibrium.

Synthesis

The target compound can be synthesized from a substituted acetanilide via the Vilsmeier-Haack reaction to yield 2,6-dichloroquinoline-3-carbaldehyde.[4] Subsequent hydrolysis of the 2-chloro group would provide the desired this compound, which would exist predominantly as its keto tautomer.

Caption: Proposed synthetic workflow for the target molecule.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for identifying and quantifying tautomers in solution.[5]

-

¹H NMR: The keto and enol forms will exhibit distinct proton signals. The keto tautomer is expected to show an N-H proton signal, while the enol form will have an O-H signal. The chemical shifts of the aromatic and aldehydic protons will also differ between the two forms. For instance, the ¹H NMR spectrum of the closely related 2,6-dichloroquinoline-3-carbaldehyde in CDCl₃ shows the aldehydic proton at δ 10.58 ppm and the H-4 proton at δ 8.69 ppm.[4] Similar shifts would be expected for the keto form of the target molecule.

-

¹³C NMR: The most significant difference will be the chemical shift of C2. In the keto form, C2 will be a carbonyl carbon with a chemical shift typically in the range of 160-170 ppm. In the enol form, C2 will be an oxygen-bearing aromatic carbon with a chemical shift further downfield.

Experimental Protocol for NMR Analysis:

-

Dissolve a precisely weighed sample (5-10 mg) of the compound in various deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to assess solvent effects.

-

Acquire ¹H and ¹³C NMR spectra at a constant temperature (e.g., 298 K).

-

Integrate the signals corresponding to unique protons of each tautomer to determine their relative populations.

-

For more detailed analysis, perform variable temperature NMR studies to investigate the thermodynamics of the tautomeric equilibrium.

UV-Visible (UV-Vis) Spectroscopy: The keto and enol tautomers will have different chromophores and thus distinct UV-Vis absorption spectra.[6] The keto form, with its extended conjugation, is expected to absorb at a longer wavelength compared to the enol form.

Experimental Protocol for UV-Vis Analysis:

-

Prepare dilute solutions of the compound in a range of solvents with varying polarities (e.g., hexane, acetonitrile, ethanol, water).

-

Record the absorption spectra over a suitable wavelength range (e.g., 200-450 nm).

-

Analyze the changes in the absorption maxima and molar absorptivity with solvent polarity to infer the relative stability of the tautomers.

Infrared (IR) Spectroscopy: IR spectroscopy can provide key information about the functional groups present in each tautomer.

-

Keto Form: A strong C=O stretching vibration for the cyclic amide is expected around 1650-1670 cm⁻¹. A C=O stretch for the aldehyde will also be present, typically around 1690-1710 cm⁻¹. An N-H stretching band may be observed around 3200-3400 cm⁻¹.

-

Enol Form: An O-H stretching vibration will be present around 3200-3600 cm⁻¹, and the C=O stretching band of the amide will be absent.

X-Ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information in the solid state. This technique can unambiguously determine which tautomer is present in the crystal lattice. Given the high propensity of 2-quinolones to exist in the keto form in the solid state, it is highly probable that 6-chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde would be the structure observed.

Computational Chemistry

Quantum chemical calculations, such as Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and corroborating experimental findings.[7] Calculations can provide insights into the gas-phase and solution-phase energetics of the tautomeric equilibrium.

Computational Workflow:

-

Construct 3D models of both the keto and enol tautomers.

-

Perform geometry optimization and frequency calculations using a suitable level of theory (e.g., B3LYP/6-31G(d,p)).

-

Calculate the relative electronic energies and Gibbs free energies of the tautomers in the gas phase.

-

Incorporate solvent effects using a continuum solvation model (e.g., PCM, SMD) to predict the equilibrium in different solvents.

Data Summary and Interpretation

The following table summarizes the expected key analytical data for the predominant keto tautomer based on literature values for analogous compounds.

| Analytical Technique | Predicted Observation for 6-Chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde |

| ¹H NMR (in CDCl₃) | Aldehydic proton (CHO): ~δ 10.5 ppm; H-4 proton: ~δ 8.7 ppm; N-H proton: broad singlet |

| ¹³C NMR | C2 (C=O): ~160-170 ppm; C3: ~120-130 ppm; Aldehyde (C=O): ~190 ppm |

| IR Spectroscopy (KBr) | C=O (amide): ~1660 cm⁻¹; C=O (aldehyde): ~1700 cm⁻¹; N-H stretch: ~3200-3400 cm⁻¹ |

| UV-Vis (in Ethanol) | λmax expected to be in the range of 330-350 nm |

| Relative Stability | Predominant tautomer in both protic and aprotic solvents. |

Implications for Drug Development

The predominance of the keto-enamine tautomer of this compound has several important implications for its development as a potential drug candidate:

-

Hydrogen Bonding: The keto form possesses both a hydrogen bond donor (N-H) and two hydrogen bond acceptors (the amide and aldehyde carbonyl oxygens). This will govern its interactions with biological targets and its solubility characteristics.

-

pKa: The presence of the electron-withdrawing groups will lower the pKa of the N-H proton, making the molecule more acidic than the parent 2-quinolone. This will influence its ionization state at physiological pH and its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Chemical Reactivity: The aldehyde group is a reactive handle for further chemical modification and potential covalent interactions with biological targets.

-

Intellectual Property: A thorough characterization of the tautomeric forms is crucial for securing robust patent protection.

Conclusion